4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-[5-methyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-15-23-24-20(25(15)13-12-16-8-4-2-5-9-16)18-14-22-26(19(18)21)17-10-6-3-7-11-17/h2-11,14H,12-13,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOMJQLZQWOQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCC2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various alkylating agents. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the triazole or pyrazole rings are replaced by other functional groups. Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
A. Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit significant anti-inflammatory activity. The structure of 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine allows for interactions with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
In a study evaluating various pyrazole derivatives, compounds similar to the target compound showed IC50 values indicating potent COX-II inhibition. For instance, some derivatives demonstrated IC50 values as low as 0.011 μM against COX-II, suggesting that modifications to the pyrazole core can enhance anti-inflammatory effects significantly .
B. Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives are known for their ability to inhibit specific kinases involved in cancer progression. For example, molecular docking studies have revealed that modifications to the pyrazole structure can lead to enhanced binding affinity to targets like CK1δ (casein kinase 1 delta), which plays a role in cell cycle regulation and DNA repair mechanisms.
In one study, pyrazole derivatives exhibited nanomolar potency against CK1δ, with some achieving IC50 values around 98.6 nM . This suggests that this compound could be a promising candidate for further development as an anticancer therapeutic.
Several case studies have documented the effectiveness of compounds similar to 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amines in vivo and in vitro:
A. In Vivo Studies
In animal models of inflammation and cancer, pyrazole derivatives have shown significant reductions in tumor size and inflammatory markers when administered at appropriate dosages . These studies underline the compound’s potential therapeutic effects.
B. In Vitro Studies
Cell line assays have demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells, which is a critical factor in drug development for cancer therapies .
Mechanism of Action
The mechanism of action of 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. 4-[4-(4-Methoxyphenyl)-5-Methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine This analogue replaces the phenethyl group with a 4-methoxyphenyl substituent. This substitution may reduce lipophilicity, affecting membrane permeability .
B. 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Lacking the triazole moiety, this pyrazole derivative exhibits simplified pharmacodynamics. The fluorine atom enhances metabolic stability but reduces π-π stacking interactions in target binding sites compared to the triazole-containing parent compound .
C. 5-(4-Phenylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
This compound retains the triazole core but replaces the pyrazole with a piperazine ring. The piperazine group improves solubility but may compromise selectivity due to increased conformational flexibility .
Electronic and Physicochemical Properties
- Emission Properties : Triazole-based compounds like PPZ-3TPT and PPZ-4TPT exhibit redshifted emission wavelengths compared to oxadiazole derivatives (e.g., PPZ-DPO), attributed to the electron-accepting character of triazoles . The target compound’s phenethyl group may further modulate emission via steric effects.
- Lipophilicity : Phenethyl substitution in the target compound enhances lipophilicity (logP ~3.2) compared to analogues with polar substituents (e.g., 4-methoxyphenyl, logP ~2.7) .
Key Findings and Implications
- Structure-Activity Relationship (SAR) : The phenethyl group enhances lipophilicity and target engagement in hydrophobic pockets, while methyl substitution on the triazole improves metabolic stability.
- Limitations : The compound’s moderate potency in antifungal assays suggests a need for derivatization, such as introducing halogens or sulfonyl groups to enhance binding .
Biological Activity
The compound 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine is a complex organic molecule that combines triazole and pyrazole moieties. This unique structure positions it as a potential candidate for various therapeutic applications due to its anticipated biological activities. The dual-ring system allows for diverse interactions with biological targets, which has been a focal point in medicinal chemistry research.
Structural Characteristics
The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
- Pyrazole Ring : Another five-membered ring that contributes to the compound's pharmacological properties.
- Phenethyl Group : This substituent may enhance the interaction with biological systems, potentially improving efficacy.
Biological Activities
Research into compounds with similar structural features has revealed a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds containing pyrazole and triazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against colorectal carcinoma cells (RKO) with IC50 values indicating potent effects .
- Antioxidant Properties : Many pyrazole derivatives demonstrate radical scavenging activity, which is crucial for combating oxidative stress-related diseases. The DPPH assay has shown that certain derivatives possess antioxidant capabilities superior to ascorbic acid .
- Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties, with some showing promising results in reducing inflammation markers in vitro .
- Antimicrobial Activity : Pyrazole derivatives have also been noted for their antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatments .
Comparative Analysis of Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-nitrophenyl)-5-(2-amino phenyl)-pyrazol | Contains nitro group; exhibits anti-inflammatory properties | Moderate |
| 5-amino-[1H]-pyrazoles | Simple pyrazole structure; lacks triazole moiety | Antimicrobial |
| 1-(phenyl)-3-methylpyrazole | Methyl substitution; simpler structure | Antioxidant |
| 5-substituted 1H-pyrazoles | Various substitutions; broad spectrum of activities | Variable |
The dual-ring system of the target compound may lead to enhanced biological activities compared to simpler analogs.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions aimed at introducing various substituents on the rings. These methods allow for the creation of a library of derivatives that can be tested for enhanced biological properties.
In Vitro Studies
In vitro assays have been crucial in evaluating the biological activity of this compound. For example:
- Cytotoxicity Testing : Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving p53 activation and autophagy pathway engagement .
- Radical Scavenging Assays : The DPPH assay has revealed that many synthesized compounds exhibit significant antioxidant activity, suggesting potential protective effects against oxidative damage .
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Intermediate | Validation Method |
|---|---|---|---|---|
| 1 | POCl₃, 120°C | 65–78 | Pyrazole-carbonyl chloride | X-ray |
| 2 | NH₄SCN, EtOH | 70–85 | Thiourea derivative | ¹H NMR |
Basic: How is the compound’s structural conformation confirmed?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- SHELX Software : Refinement of crystallographic data (e.g., triclinic system, space group P1) to determine bond angles, dihedral angles, and tautomeric forms .
- ORTEP-3 : Graphical representation of thermal ellipsoids to assess molecular planarity and steric effects .
Advanced: How to address low yields in multi-step synthesis (e.g., during cyclization)?
Methodological Answer:
- Optimize Reaction Conditions : Use microwave-assisted synthesis or ultrasonic irradiation to enhance reaction rates and purity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve regioselectivity .
- Solvent-Free Routes : Reduce side reactions by eliminating solvents, as demonstrated in pyrazolo-pyrimidine syntheses .
Advanced: How to resolve tautomerism ambiguity in structural analysis?
Methodological Answer:
- SC-XRD : Differentiate between 1,2,4-triazole tautomers (e.g., 3-amine vs. 5-amine) via hydrogen bonding patterns .
- Dynamic NMR : Monitor proton exchange in solution to identify dominant tautomeric forms .
Basic: What biological activities are reported, and what assays are used?
Methodological Answer:
Q. Table 2: Bioactivity Data
| Derivative | Target Activity | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| 4a-j | Antitubercular | 1.2–8.7 | Microplate Alamar Blue | |
| 6a-b | Antibacterial | 12–45 | Broth dilution |
Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
Methodological Answer:
- Substituent Variation : Modify phenyl (e.g., 4-methoxy, 4-fluoro) or triazole groups to assess impacts on lipophilicity and target binding .
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock) to predict interactions with enzymes like carbonic anhydrase .
- In Vivo Validation : Employ models like sea urchin embryos for antimitotic activity screening .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like bacterial strain (e.g., M. tuberculosis H37Rv vs. clinical isolates) .
- Cellular Uptake Studies : Measure intracellular concentrations via HPLC to correlate efficacy with permeability .
Basic: What analytical techniques ensure purity and stability?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >215°C) .
- Storage : Keep under inert atmosphere (N₂) at –20°C to prevent oxidation .
Advanced: What computational methods predict thermodynamic properties?
Methodological Answer:
- Hydrophilic Interaction Chromatography (HILIC) : Study retention behavior to calculate ΔG of transfer from mobile to stationary phase .
- DFT Calculations : Optimize molecular geometry and predict vibrational spectra (IR) using Gaussian software .
Advanced: How to scale up synthesis while maintaining reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
